molecular formula C25H25ClN2O3 B3757949 3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide

3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide

Cat. No.: B3757949
M. Wt: 436.9 g/mol
InChI Key: DXERMMOBEJXFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and structural elements that are common in organic chemistry. These include a fluorene core, a piperidine ring, and an amide group. The fluorene core is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . The piperidine ring is a common structural element in many pharmaceuticals and natural products . The amide group is a key functional group in proteins and other bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene core would likely contribute significant aromatic character to the molecule, while the piperidine ring could potentially exist in various conformations depending on the surrounding chemical environment .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the nature of its functional groups would all play a role in determining properties such as its solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel structure. If it has bioactive properties, they could potentially arise from interactions between the compound and biological targets such as proteins or nucleic acids .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis and properties, as well as investigations into its potential bioactivity. This could involve in vitro testing against various biological targets, as well as in vivo studies if initial tests are promising .

Properties

IUPAC Name

3-[1-(7-chloro-9-oxofluorene-1-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O3/c26-16-5-8-18-19-2-1-3-20(23(19)24(30)21(18)14-16)25(31)28-12-10-15(11-13-28)4-9-22(29)27-17-6-7-17/h1-3,5,8,14-15,17H,4,6-7,9-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERMMOBEJXFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2CCN(CC2)C(=O)C3=CC=CC4=C3C(=O)C5=C4C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide
Reactant of Route 2
3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide
Reactant of Route 3
Reactant of Route 3
3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide
Reactant of Route 4
3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide
Reactant of Route 5
3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide
Reactant of Route 6
Reactant of Route 6
3-{1-[(7-chloro-9-oxo-9H-fluoren-1-yl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide

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